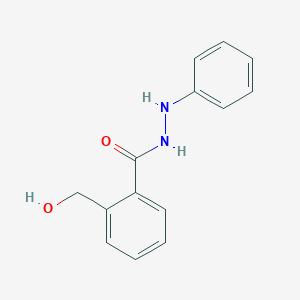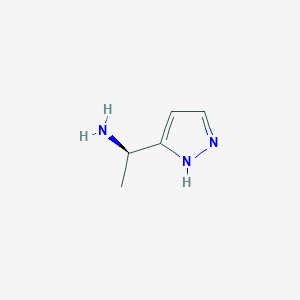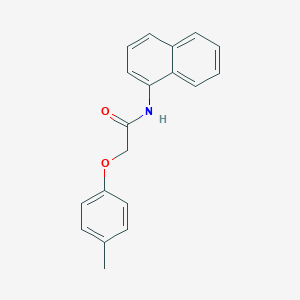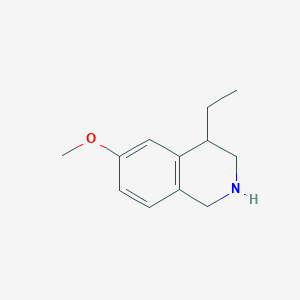
N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine
カタログ番号 B171422
CAS番号:
13754-02-4
分子量: 156.18 g/mol
InChIキー: SBZPVJZUCUMSGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 . Its IUPAC name is (3,4,5,6-tetrahydro-2-pyridinylamino)acetic acid .
Molecular Structure Analysis
The InChI code for “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is 1S/C7H12N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h3,8-9H,1-2,4-5H2,(H,10,11) . This indicates the presence of a pyridinylamino group attached to an acetic acid moiety .Physical And Chemical Properties Analysis
“N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a solid at room temperature .科学的研究の応用
Application in Medicinal Chemistry
- Summary of the Application : “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a compound that has been used in the synthesis of various chemical structures . It’s often used in the field of medicinal chemistry for the development of new drugs .
- Methods of Application : The specific methods of application can vary depending on the desired chemical structure. Typically, this compound would be used as a building block in the synthesis of more complex molecules .
- Results or Outcomes : While the specific outcomes can vary greatly depending on the context, the use of “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” as a building block can lead to the creation of new compounds with potential therapeutic applications .
Application in Anti-Cancer Research
- Summary of the Application : This compound has been used in the design and synthesis of novel anti-cancer agents .
- Methods of Application : In one study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results or Outcomes : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .
Application in Synthesis of Chemical Structures
- Summary of the Application : “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a compound that has been used in the synthesis of various chemical structures . It’s often used as a building block in the synthesis of more complex molecules .
- Methods of Application : The specific methods of application can vary depending on the desired chemical structure. Typically, this compound would be used as a building block in the synthesis of more complex molecules .
- Results or Outcomes : While the specific outcomes can vary greatly depending on the context, the use of “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” as a building block can lead to the creation of new compounds with potential therapeutic applications .
Application in Neuroprotective Agents
- Summary of the Application : This compound has been used in the design and synthesis of novel neuroprotective agents .
- Methods of Application : In one study, a series of novel 5-(4-pyridinyl)-1,2,4-triazole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . The prevention of the fibrillization process was measured using light scattering and a ThT binding assay .
- Results or Outcomes : These compounds have been shown to slightly reduce the α-syn aggregation . This could potentially lead to the development of new treatments for neurodegenerative diseases like Parkinson’s .
Application in Synthesis of Imidazo[4,5-b]pyridines
- Summary of the Application : “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a compound that has been used in the synthesis of various imidazo[4,5-b]pyridines . These compounds have shown various biological activities and are known to play a crucial role in numerous disease conditions .
- Methods of Application : The specific methods of application can vary depending on the desired chemical structure. Typically, this compound would be used as a building block in the synthesis of more complex molecules .
- Results or Outcomes : While the specific outcomes can vary greatly depending on the context, the use of “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” as a building block can lead to the creation of new compounds with potential therapeutic applications .
Application in Parkinson’s Disease Research
- Summary of the Application : This compound has been used in the design and synthesis of novel neuroprotective agents . These agents are based on a 5-(4-pyridinyl)-1,2,4-triazole scaffold and have shown potential in Parkinson’s disease research .
- Methods of Application : In one study, a series of novel 5-(4-pyridinyl)-1,2,4-triazole derivatives were designed . The prevention of the fibrillization process was measured using light scattering and a ThT binding assay .
- Results or Outcomes : These compounds have been shown to slightly reduce the α-syn aggregation . This could potentially lead to the development of new treatments for neurodegenerative diseases like Parkinson’s .
Safety And Hazards
特性
IUPAC Name |
2-(2,3,4,5-tetrahydropyridin-6-ylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h1-5H2,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZPVJZUCUMSGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(hydroxymethyl)-N'-phenylbenzohydrazide
114068-91-6
Ethyl 4,5,7-trichloroquinoline-3-carboxylate
150258-21-2

![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)

![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)






![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)

